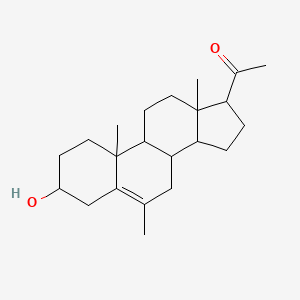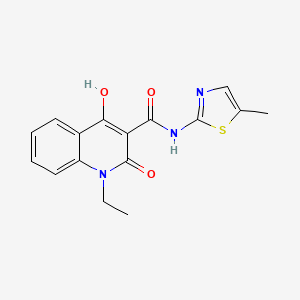
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with methyl and nitro groups
Preparation Methods
The synthesis of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-pyridinecarboxylic acid and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (for reduction), and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, hydroxylamines, and substituted pyridines.
Scientific Research Applications
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It is believed to inhibit the activity of transcription factors such as NF-kB, leading to reduced production of pro-inflammatory cytokines and induction of apoptosis.
Comparison with Similar Compounds
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- can be compared with other similar compounds:
Similar Compounds: Examples include N-(4,6-dimethyl-2-pyridinyl)benzamide and 4-amino-N-(4,6-dimethyl-2-pyridinyl)benzamide.
Uniqueness: The presence of the nitro group in Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- imparts unique chemical and biological properties, distinguishing it from other benzamide derivatives.
Properties
CAS No. |
36845-09-7 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-10(2)15-13(8-9)16-14(18)11-3-5-12(6-4-11)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
BDOZHDJNGDWOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)

![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)

